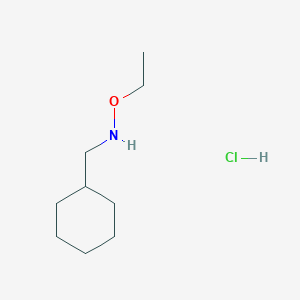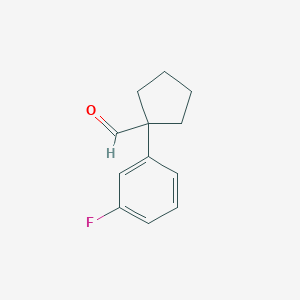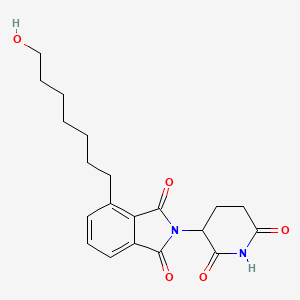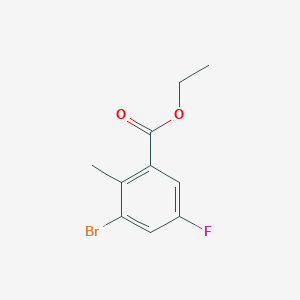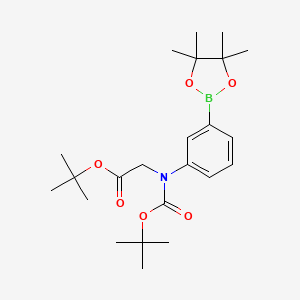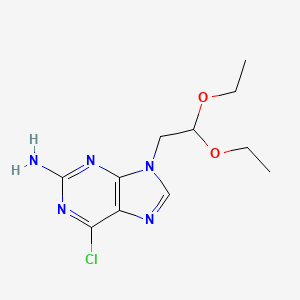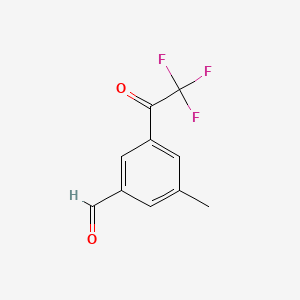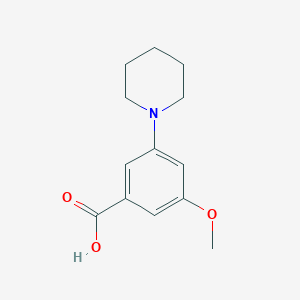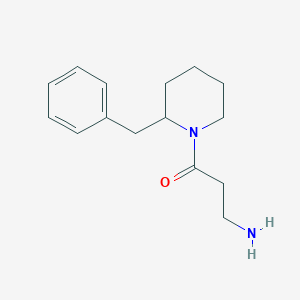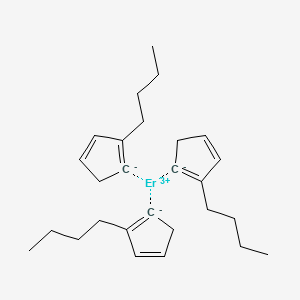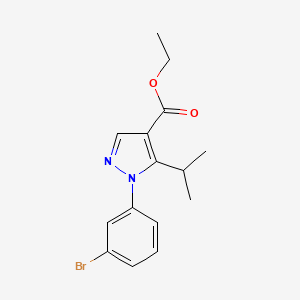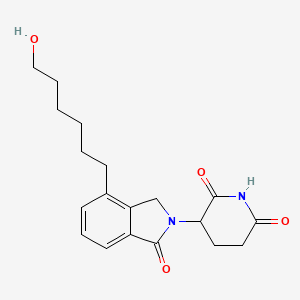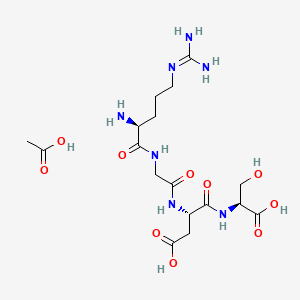
Arg-Gly-Asp-Ser acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arg-Gly-Asp-Ser acetate is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This compound is known for its role in cell attachment and is a key component of the cell attachment domain of fibronectin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine and arginine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Arg-Gly-Asp-Ser acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in free thiols from disulfide bonds .
Aplicaciones Científicas De Investigación
Arg-Gly-Asp-Ser acetate has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signal transduction.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings for medical devices .
Mecanismo De Acción
Arg-Gly-Asp-Ser acetate exerts its effects primarily through interactions with integrin receptors on the cell surface. These receptors recognize the Arg-Gly-Asp sequence and mediate cell adhesion, migration, and signal transduction. The binding of this compound to integrins can activate various intracellular pathways, including those involved in cell survival, proliferation, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Gly-Asp: A shorter peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser-Pro: An extended peptide with additional biological activities.
Arg-Gly-Asp-Val: Another variant with distinct integrin binding specificity
Uniqueness
Arg-Gly-Asp-Ser acetate is unique due to its specific sequence, which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in promoting cell adhesion and integrin binding. Its ability to be easily synthesized and modified further enhances its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C17H31N7O10 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
acetic acid;(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H27N7O8.C2H4O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;1-2(3)4/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |
Clave InChI |
WEXTVBBMCRDVHU-YWUTZLAHSA-N |
SMILES isomérico |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
SMILES canónico |
CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


